molecular formula C15H14ClFN2O B1452600 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide CAS No. 1038214-79-7

2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide

Cat. No.: B1452600
CAS No.: 1038214-79-7
M. Wt: 292.73 g/mol
InChI Key: MCHWFOUTUJYDDK-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H14ClFN2O and its molecular weight is 292.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that similar compounds act as weak dopamine reuptake inhibitors . This suggests that the compound may interact with dopamine transporters, which play a crucial role in regulating the concentration of dopamine in the synaptic cleft.

Mode of Action

As a potential dopamine reuptake inhibitor, 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide may prevent the reabsorption of dopamine into pre-synaptic neurons. This action increases the concentration of dopamine in the synaptic cleft, enhancing dopamine neurotransmission .

Biochemical Pathways

By potentially inhibiting dopamine reuptake, the compound could impact the dopaminergic pathways, which are involved in various physiological processes, including motor control, reward, and the reinforcement of behavior .

Result of Action

If it acts as a dopamine reuptake inhibitor, it could potentially enhance dopaminergic neurotransmission, leading to increased stimulation of dopamine receptors .

Biochemical Analysis

Biochemical Properties

2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to bind to certain proteases, inhibiting their activity and thereby affecting protein degradation pathways. Additionally, it interacts with transport proteins, influencing the transport of other molecules across cellular membranes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes and proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the phosphorylation of certain kinases, leading to altered gene expression and cellular responses. Additionally, it affects cellular metabolism by interfering with metabolic enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can either block substrate access or induce conformational changes that reduce enzyme activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and altered hematological parameters. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. The compound’s interaction with cofactors such as NADH and FADH2 also plays a role in its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in certain cellular compartments. The compound’s distribution is influenced by its hydrophobicity and ability to form complexes with transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations are essential for the compound’s ability to modulate cellular processes and biochemical pathways .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O/c16-12-7-5-11(6-8-12)9-18-10-15(20)19-14-4-2-1-3-13(14)17/h1-8,18H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHWFOUTUJYDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CNCC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.